

3-Pentanol-d5 CAS number and molecular weight

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Compound of Interest		
Compound Name:	3-Pentanol-d5	
Cat. No.:	B15605733	Get Quote

An In-depth Technical Guide to 3-Pentanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Pentanol-d5**, a deuterated isotopologue of **3-Pentanol**. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its properties, analytical methodologies, and biological significance. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes its role in plant signaling pathways.

Core Data Presentation

The following table summarizes the key chemical and physical properties of **3-Pentanol-d5**.

Property	Value	Reference
CAS Number	144032-75-7	[1][2]
Molecular Formula	C ₅ H ₇ D ₅ O	[1]
Molecular Weight	93.18 g/mol	[1]
Appearance	Clear colorless liquid	[1]
Melting Point	-8 °C	[1]
LogP	1.167	[1]

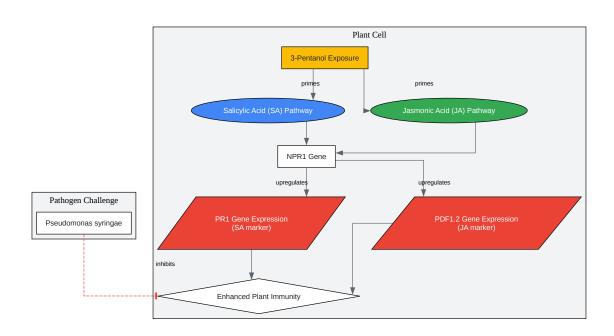


Role in Plant Immunity and Signaling

3-Pentanol, the non-deuterated form of **3-Pentanol-d5**, is a volatile organic compound that plays a significant role in plant defense mechanisms. It has been shown to prime plant immunity against microbial pathogens.[1] Exposure to gaseous 3-pentanol can trigger induced resistance in plants, such as Arabidopsis, against pathogens like Pseudomonas syringae pv. tomato.[2][3] This induced resistance is mediated through the upregulation of defense-related genes, indicating a priming effect on the salicylic acid (SA) and jasmonic acid (JA) dependent signaling pathways.[2][3]

The following diagram illustrates the signaling pathway activated by 3-Pentanol in plants.





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Caption: Signaling pathway of 3-Pentanol-induced plant immunity.

Experimental Protocols



Quantification of 3-Pentanol-d5 using Gas Chromatography-Mass Spectrometry (GC-MS)

3-Pentanol-d5 is frequently used as an internal standard for the quantification of 3-Pentanol and other volatile organic compounds due to its similar chemical properties and distinct mass.

3.1.1. Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of 3-Pentanol-d5 in a suitable volatile solvent such as methanol or hexane.
- Working Standard: Dilute the stock solution to the desired concentration range for creating a calibration curve.
- Sample Spiking: Add a known amount of the **3-Pentanol-d5** internal standard solution to each sample and calibration standard.

3.1.2. GC-MS Instrumentation and Parameters

Parameter	Recommended Setting
GC Column	Rxi-5ms (30 m x 0.25 mm i.d. x 0.25 μ m d.f.) or similar
Carrier Gas	Helium at a constant flow of 1.4 mL/min
Inlet Temperature	250 °C (or optimized via PTV ramp)
Oven Program	Hold at 40 °C for 2.25 min, then ramp at 10 °C/min to 250 °C
Ionization Mode	Electron Impact (EI) at 70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Mass Scan Range	m/z 30 - 200
Solvent Delay	3 minutes



3.1.3. Data Analysis

- Identify the retention time of 3-Pentanol and **3-Pentanol-d5** from the total ion chromatogram (TIC).
- Obtain the mass spectrum for each peak and confirm the identity by comparing with a reference library (e.g., NIST).
- Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard (3-Pentanol-d5).

Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **3-Pentanol-d5** and for its quantification.

3.2.1. Sample Preparation

- Solvent: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of **3-Pentanol-d5** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Internal Standard: Tetramethylsilane (TMS) can be added for chemical shift referencing, though modern instruments can reference the residual solvent peak.
- Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

3.2.2. NMR Instrument Parameters (400 MHz)



Parameter	¹H NMR	¹³ C NMR
Pulse Program	Standard single-pulse (e.g., 'zg')	Proton-decoupled (e.g., 'zgpg30')
Acquisition Time	2-4 seconds	1-2 seconds
Relaxation Delay	1-5 seconds	2-5 seconds
Number of Scans	8-16	1024 or more
Spectral Width	~12 ppm	~240 ppm

3.2.3. Spectral Data Analysis The deuteration in **3-Pentanol-d5** will result in significantly different ¹H and ¹³C NMR spectra compared to its non-deuterated counterpart. The signals corresponding to the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic multiplet due to C-D coupling and will have a slightly different chemical shift.

Applications in Research and Development

3-Pentanol-d5 serves as a valuable tool in various research and development applications:

- Internal Standard: Its primary use is as an internal standard in quantitative analysis by GC-MS or LC-MS, allowing for accurate and precise measurement of 3-Pentanol and related compounds in complex matrices.
- Tracer Studies: As a stable isotope-labeled compound, it can be used as a tracer in metabolic studies to follow the metabolic fate of 3-Pentanol in biological systems.
- Pharmacokinetic Studies: Deuteration can alter the pharmacokinetic properties of a
 molecule. Studying the differences between 3-Pentanol and 3-Pentanol-d5 can provide
 insights into the metabolic stability and pathways of the compound.[1]

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References

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